molecular formula C19H20N4O2S B2723801 2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-54-2

2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2723801
CAS No.: 627046-54-2
M. Wt: 368.46
InChI Key: SZINQTCACXGNLQ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic organic compound. This unique compound holds significant potential in various scientific fields, including medicinal chemistry and industrial applications, due to its complex structure and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. Key steps often include:

  • Formation of the pyrimido[4,5-b]quinoline core through cyclization reactions.

  • Functionalization of the core structure by introducing the isopropylthio and pyridin-3-yl groups.

Industrial Production Methods: Industrial production leverages large-scale organic synthesis techniques with meticulous control over reaction parameters to ensure high yield and purity. This often involves:

  • Use of robust catalysts to drive reactions efficiently.

  • Application of automated continuous flow systems to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, leading to modifications in its functional groups, potentially altering its biological activity.

  • Reduction: Reduction reactions may be used to modify the quinoline structure, impacting its interaction with biological targets.

Common Reagents and Conditions: Reagents like sulfur reagents for thiolation, pyridine derivatives, and strong acids or bases are commonly employed. Reaction conditions may involve:

  • Controlled temperatures (0-100°C) for optimal reactivity.

  • Solvents like dichloromethane or ethanol to facilitate reactions.

Major Products Formed: The major products from these reactions include derivatives of the initial compound, each with potentially unique properties and bioactivities.

Scientific Research Applications

Chemistry: Biology: Its structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme interactions and protein binding. Medicine: Potential applications in drug development, particularly for targeting specific biological pathways. Its derivatives could be explored for therapeutic use against diseases like cancer and infections. Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. This may involve:

  • Binding to enzyme active sites, inhibiting their activity.

  • Interacting with cellular receptors, modulating signal transduction pathways.

  • Affecting gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

  • 2-(methylthio)-5-(pyridin-3-yl)-pyrimido[4,5-b]quinoline

  • 2-(ethylthio)-5-(pyridin-4-yl)-tetrahydropyrimido[4,5-b]quinoline

  • 2-(isopropylthio)-5-(pyridin-2-yl)-pyrimido[4,5-b]quinoline

These comparisons highlight the compound's distinct properties and potential for diverse applications.

Conclusion

2-(Isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a multifaceted compound with significant potential in scientific research and industry. Its complex structure allows for versatile applications, making it a valuable subject for continued study and development.

Properties

IUPAC Name

2-propan-2-ylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-9-11)15-12(21-17)6-3-7-13(15)24/h4-5,8-10,14H,3,6-7H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINQTCACXGNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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